

5-chlorobenzisothiazolone synonyms and identifiers

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Compound of Interest

Compound Name: 5-Chloro-1,2-benzisothiazol-3(2H)-one

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5-Chlorobenzisothiazolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chlorobenzisothiazolone, a potent antimicrobial agent. The document details its chemical identifiers and synonyms, physicochemical properties, experimental protocols for its synthesis and analysis, and its mechanism of action.

Chemical Identifiers and Synonyms

5-Chlorobenzisothiazolone is known by several names and is registered under various chemical identifiers. These are crucial for accurate identification and sourcing of the compound in a research and development setting.

Identifier Type	Identifier	Citation
IUPAC Name	5-Chloro-1,2-benzisothiazol-3(2H)-one	[1]
Synonyms	5-Chlorobenzisothiazolone, 5-Chloro-1,2-benzisothiazolin-3-one, 5-Chloro-2-benzisothiazolin-3-one	[1] [2]
CAS Number	4337-43-3	[1] [2]
EINECS Number	224-385-1	[1]
Molecular Formula	C ₇ H ₄ ClNO ₂	[1] [2]
InChI Key	IYFOEVOXKZUQPJ-UHFFFAOYSA-N	
SMILES	Clc1ccc2c(c1)C(=O)NS2	

Physicochemical Properties

Understanding the physicochemical properties of 5-chlorobenzisothiazolone is essential for its application in various formulations and for predicting its behavior in biological systems.

Property	Value	Citation
Molecular Weight	185.63 g/mol	[2]
Melting Point	265-266 °C	[1]
Appearance	Off-white solid	[1]
Solubility	Soluble in DMF, DMSO, and Methanol	[1]

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of 5-chlorobenzisothiazolone, based on established methods for related

benzisothiazolinone compounds.

Synthesis of 5-Chloro-1,2-benzisothiazol-3(2H)-one

A common route for the synthesis of 1,2-benzisothiazol-3-ones involves the cyclization of 2-mercaptopbenzamides or related precursors. The introduction of the chlorine atom at the 5-position can be achieved by starting with a correspondingly substituted precursor, such as 4-chloro-2-mercaptopbenzamide.

Reaction Scheme:

A plausible synthetic route involves the oxidative cyclization of 4-chloro-2-mercaptopbenzamide.

General Procedure:

- Starting Material Preparation: Synthesize 4-chloro-2-mercaptopbenzamide from commercially available precursors.
- Oxidative Cyclization: Dissolve 4-chloro-2-mercaptopbenzamide in a suitable organic solvent. Add an oxidizing agent, such as a solution of iodine or a peroxide, dropwise at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified.
- Purification: The crude 5-chlorobenzisothiazolone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the identification and quantification of isothiazolinones.

General HPLC Protocol:

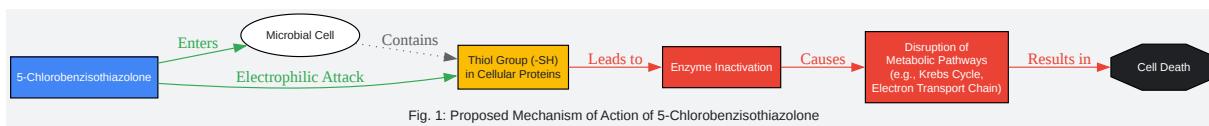
- Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

- Column: A C18 reversed-phase column is typically used for the separation of isothiazolinones.
- Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often employed. The specific gradient program will depend on the exact column and system used.
- Detection: UV detection at a wavelength of approximately 275-285 nm is suitable for 5-chlorobenzisothiazolone.
- Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or the mobile phase, and filtered through a 0.45 µm filter before injection.
- Quantification: Quantification is typically performed using an external standard method with a calibration curve generated from standards of known concentrations.

Mechanism of Action

The biocidal activity of 5-chlorobenzisothiazolone, like other isothiazolinones, is attributed to its ability to act as an electrophile. The sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by thiol groups present in the cysteine residues of microbial proteins.

This interaction leads to the formation of a disulfide bond, which can inactivate critical enzymes involved in cellular respiration and energy metabolism. The disruption of these essential metabolic pathways ultimately results in microbial cell death.



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Fig. 1: Proposed Mechanism of Action of 5-Chlorobenzisothiazolone

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